2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide
Description
This compound is a chloroacetamide derivative featuring a benzothiophene core substituted with cyano, dimethyl, and ethenyl-linked 3-methylthiophen-2-yl groups. The presence of a thiophene ring and cyano group may influence electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
CAS No. |
571149-79-6 |
|---|---|
Molecular Formula |
C20H19ClN2OS2 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
2-chloro-N-[3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6H-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C20H19ClN2OS2/c1-12-6-7-25-16(12)5-4-13-8-14-15(11-22)19(23-17(24)10-21)26-18(14)20(2,3)9-13/h4-8H,9-10H2,1-3H3,(H,23,24) |
InChI Key |
MFGPMKJEOBHZBD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is suggested that the compound interacts with a number of lipophilic amino acids such as leu4607, ile406, ala410.
Mode of Action
It is known that the compound has a high binding energy, suggesting a strong interaction with its targets. This interaction could lead to changes in the function of the target proteins, affecting cellular processes.
Biochemical Pathways
It is known that the compound has activity against invertebrate pests. This suggests that it may affect pathways related to the nervous system or other essential physiological processes in these organisms.
Result of Action
Given its activity against invertebrate pests, it can be inferred that the compound likely causes mortality or other detrimental effects in these organisms.
Biological Activity
The compound 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a chloro group, a cyano group, and a benzothiophene moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have been shown to inhibit DNA synthesis in cancer cells by interfering with polymerase activity. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
| Compound | Activity | Mechanism |
|---|---|---|
| 5-fluorouracil | Anticancer | Inhibits DNA synthesis |
| 2-chloro-N-{...} | Potentially anticancer | Inhibits DNA polymerase |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it may exhibit moderate to strong activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antimicrobial agents.
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in cellular processes, such as DNA polymerase and protein kinases.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Receptor Modulation : There is potential for interaction with specific cellular receptors that mediate growth and survival signals in cancer cells.
Study 1: Anticancer Efficacy
A study investigated the efficacy of a structurally similar compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.
Study 2: Antimicrobial Testing
In another study, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
Several chloroacetamide derivatives share structural motifs with the target compound. Key analogues include:
Key Observations:
Core Structure : The target compound’s benzothiophene core distinguishes it from simpler arylacetamides (e.g., alachlor’s diethylphenyl group). This may enhance steric bulk and alter binding affinity in biological systems.
The 3-methylthiophen-2-yl ethenyl moiety introduces conjugated π-systems, which could improve UV absorption properties compared to non-aryl analogues .
Thiophene vs. Furan : The furan analog (CAS 13519-74-9) replaces thiophene with a furan ring, reducing sulfur’s polarizability and possibly decreasing stability under oxidative conditions .
Physicochemical and Functional Comparisons
| Property | Target Compound | Alachlor | Dimethenamid |
|---|---|---|---|
| Solubility | Likely low (hydrophobic benzothiophene) | Moderate (methoxymethyl enhances H2O) | Low (thienyl and branched alkyl) |
| Reactivity | High (cyano and chloro groups) | Moderate (methoxymethyl stabilizes) | Moderate (thiophene may stabilize) |
| Bioactivity | Unknown | Herbicidal (ACCase inhibition) | Herbicidal (lipid synthesis inhibition) |
Hydrogen Bonding Patterns:
The target compound’s cyano and acetamide groups may form hydrogen bonds with biological targets or crystal lattice partners, as seen in other acetamides . However, the bulky benzothiophene core could limit accessibility compared to smaller analogues like pretilachlor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
